N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
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Overview
Description
N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide typically involves the condensation of 1-methyl-1H-indole-3-carbaldehyde with 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve cost-effective and efficient production.
Chemical Reactions Analysis
N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Scientific Research Applications
N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The indole ring in the compound allows it to bind with high affinity to multiple receptors, leading to various biological effects. For example, it may inhibit specific enzymes or modulate signaling pathways involved in inflammation, cancer, or microbial infections .
Comparison with Similar Compounds
N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide can be compared with other indole derivatives such as:
1-methylindole: Known for its potential toxicity and strong odor.
2-methylindole: Used in the synthesis of various bioactive molecules.
5-methylindole: Studied for its biological activities and potential therapeutic applications.
The uniqueness of N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H33N3O2 |
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Molecular Weight |
419.6 g/mol |
IUPAC Name |
N-[(E)-(1-methylindol-3-yl)methylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C26H33N3O2/c1-25(2,3)18-26(4,5)20-11-13-21(14-12-20)31-17-24(30)28-27-15-19-16-29(6)23-10-8-7-9-22(19)23/h7-16H,17-18H2,1-6H3,(H,28,30)/b27-15+ |
InChI Key |
SYZQHULPXYMVKH-JFLMPSFJSA-N |
Isomeric SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CN(C3=CC=CC=C32)C |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
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